molecular formula C29H42O7 B3028534 2,3-Dihydro-3-methoxywithaferin A CAS No. 21902-96-5

2,3-Dihydro-3-methoxywithaferin A

カタログ番号: B3028534
CAS番号: 21902-96-5
分子量: 502.6 g/mol
InChIキー: MKTMIPAPOLDOQT-JNGZIRSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-methoxywithaferin A involves the transformation of withaferin A by microbial processes. One such method includes the microbial transformation by Cunninghamella elegans, which converts withaferin A to this compound . The reaction conditions typically involve the use of specific microbial strains under controlled environmental conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the extraction from natural sources such as Physalis longifolia remains a primary method. The process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

化学反応の分析

Types of Reactions

2,3-Dihydro-3-methoxywithaferin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

科学的研究の応用

Anticancer Activity

Mechanisms of Action:

  • Cytotoxicity to Cancer Cells: 3βmWi-A demonstrates selective cytotoxicity towards various human cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
  • Oxidative Stress Induction: Similar to its parent compound, 3βmWi-A induces oxidative stress in cancer cells, leading to apoptosis. This mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins .

Types of Cancer Targeted:

  • Breast Cancer: Studies indicate that 3βmWi-A can reduce tumor growth and induce apoptosis in breast cancer cell lines by modulating oxidative stress pathways .
  • Prostate Cancer: The compound has shown efficacy in inhibiting the proliferation of prostate cancer cells through similar mechanisms of inducing oxidative stress and apoptosis .
  • Colorectal Cancer: Research has demonstrated that 3βmWi-A can significantly inhibit tumor initiation and progression in animal models of colorectal cancer, showcasing its potential as a chemopreventive agent .

Cellular Protection

Cytoprotective Properties:

  • Protection Against Stressors: Unlike withaferin A, which can induce oxidative stress in normal cells, 3βmWi-A protects these cells from various stressors such as UV radiation and chemical insults. This protective effect is mediated through the activation of the pAkt/MAPK signaling pathway, promoting cell survival .
  • Circadian Rhythm Modulation: 3βmWi-A has been identified as a modulator of circadian rhythms, influencing gene expression related to circadian regulation. This effect may have implications for metabolic health and the timing of cancer therapies .

Pharmacokinetics and Bioavailability

Bioavailability Studies:

  • Research indicates that 3βmWi-A exhibits favorable pharmacokinetic properties, including good oral bioavailability and stability in biological systems. These characteristics are essential for its potential therapeutic applications .

Potential Synergistic Effects

Combination Therapies:

  • There is ongoing research into the synergistic effects of 3βmWi-A when combined with other anticancer agents. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapy drugs while mitigating their toxicity .

Summary Table: Applications and Mechanisms

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduces oxidative stress leading to apoptosisEffective against breast, prostate, and colorectal cancers
Cellular ProtectionActivates pAkt/MAPK pathway for cell survivalProtects normal cells from UV and chemical stresses
Circadian Rhythm ModulationModulates expression of circadian genesInfluences circadian rhythms in various cell types
Combination TherapiesEnhances efficacy of chemotherapy agentsPotential to reduce toxicity associated with traditional treatments

類似化合物との比較

生物活性

Overview

2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) is a natural withanolide compound derived from withaferin A, primarily isolated from the aerial parts of Physalis longifolia. This compound has garnered attention due to its potential therapeutic properties, particularly in cancer treatment. Its structural modifications compared to withaferin A suggest distinct biological activities.

Chemical Structure

The structure of this compound includes a methoxy group at the C-3 position and a dihydro modification, which influences its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to inhibit the proliferation of P388 cells, a murine leukemia cell line. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

Cancer TypeEffect of 3βmWi-AReference
P388 CellsInhibition of proliferation
Breast CancerInduces apoptosis
Prostate CancerAlters cell signaling pathways
Lung CancerInhibits tumor growth

The anticancer effects of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and other proteolytic enzymes involved in the apoptotic pathway.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M checkpoint, preventing cancer cell division.
  • Oxidative Stress Modulation : Unlike its parent compound, this compound is well-tolerated by normal cells and can protect them against oxidative stress, UV radiation, and chemical insults through activation of pro-survival signaling pathways such as pAkt/MAPK .

Comparison with Withaferin A

While both compounds share structural similarities and anticancer properties, this compound is noted for its reduced cytotoxicity towards normal cells compared to withaferin A. This unique profile makes it a promising candidate for therapeutic applications without the adverse effects commonly associated with traditional chemotherapeutics.

Table 2: Comparison of Biological Activities

CompoundCytotoxicity in Normal CellsAnticancer ActivityReference
Withaferin AHighStrong
This compoundLowModerate

Case Studies

  • In Vitro Studies : Various studies have demonstrated that treatment with this compound leads to significant reductions in cancer cell viability in multiple lines while sparing normal cells from toxicity .
  • In Vivo Studies : Animal models have shown that this compound can reduce tumor size and improve survival rates without significant side effects, suggesting its potential as a safer alternative in cancer therapy .

特性

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22?,24+,25-,27+,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTMIPAPOLDOQT-JNGZIRSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC([C@@H]6O)OC)C)O5)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-3-methoxywithaferin A
Reactant of Route 2
2,3-Dihydro-3-methoxywithaferin A
Reactant of Route 3
2,3-Dihydro-3-methoxywithaferin A
Reactant of Route 4
2,3-Dihydro-3-methoxywithaferin A
Reactant of Route 5
2,3-Dihydro-3-methoxywithaferin A
Reactant of Route 6
2,3-Dihydro-3-methoxywithaferin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。